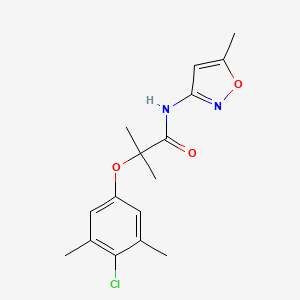
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a member of the isoxazole family and is known for its selective action against various weed species.
Mecanismo De Acción
The mode of action of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves the inhibition of the biosynthesis of pigments in plants, specifically the carotenoids. This leads to the disruption of the photosynthetic process in the plant, ultimately resulting in its death.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have minimal toxicity to mammals and birds. However, it has been found to be toxic to some aquatic species, including fish and amphibians. It can also have an impact on soil microorganisms, which can affect the overall health of the soil.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a valuable tool for researchers studying plant physiology and herbicide resistance. Its selective action against weeds makes it a useful herbicide for studying the effects of weed competition on crop growth. However, its potential impact on the environment and non-target species must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several areas of future research for 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the development of new formulations of the herbicide that are more environmentally friendly and have less impact on non-target species. Another area of research is the study of the mechanisms of herbicide resistance in weeds and the development of new herbicides to combat resistant species. Additionally, the impact of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide on soil health and microbial communities is an area of growing interest in agricultural research.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 4-chloro-3,5-dimethylphenol with 2-methyl-2-(chloromethyl)oxirane, followed by the reaction with 5-methylisoxazole-3-carboxylic acid. The resulting compound is then subjected to further purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective against a wide range of weed species, including both broadleaf and grassy weeds. Its selective action against weeds makes it a valuable tool for farmers to control weed growth and improve crop yields.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-9-6-12(7-10(2)14(9)17)21-16(4,5)15(20)18-13-8-11(3)22-19-13/h6-8H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZLRKAOOCAWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6085355.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6085373.png)

![7-cyclopropyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085381.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6085396.png)
![1-[2-({[3-(1H-indazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6085403.png)
![3-methyl-4-(2-propoxyphenyl)-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085413.png)
![methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B6085415.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B6085417.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6085420.png)
![2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6085421.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6085424.png)